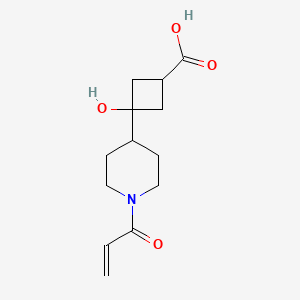

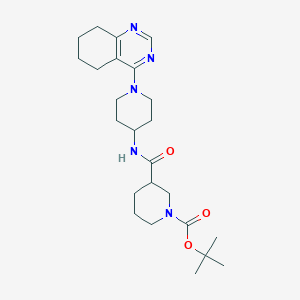

![molecular formula C23H23N3O2S B2493244 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 920430-37-1](/img/structure/B2493244.png)

4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound with potential interest in various scientific fields due to its unique chemical structure. Although specific details on this exact molecule may not be widely available, related compounds have been studied for their antitumor effects, anticancer evaluations, and synthesis methodologies, indicating a broad interest in similar molecular frameworks.

Synthesis Analysis

The synthesis of compounds similar to this compound involves multiple steps, including ring-closing reactions, reduction reactions, and acylation reactions. These processes yield the final product with good overall yields, characterized by techniques such as 1H NMR, 13C NMR, and HR-ESI-MS to confirm their structures (H. Bin, 2015).

Molecular Structure Analysis

The molecular structure of related compounds involves complex aromatic systems with heterocyclic components such as benzimidazole and thiazole rings. These structures are often confirmed and analyzed using spectroscopic methods like NMR and mass spectrometry, ensuring the correct formation of the target molecule.

Chemical Reactions and Properties

Compounds within this chemical family participate in a variety of chemical reactions, including oxidative cyclization, which can lead to the formation of new C-N and S-N bonds at ambient temperatures. These reactions are crucial for diversifying the molecular structure and enhancing the biological activity of the compounds (Gunaganti Naresh, R. Kant, T. Narender, 2014).

Scientific Research Applications

Synthesis Process and Structural Analysis

The compound 4-butoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, related to the benzamide class, has been synthesized through various chemical reactions, such as ring-closing, reduction, and acylation, starting from commercially available materials. The product's structure has been confirmed through techniques like NMR, HR-ESI-MS, ensuring its purity and structural integrity (Bin, 2015).

Anticancer Properties

Derivatives of benzamide, including compounds structurally similar to this compound, have been synthesized and shown promising anticancer properties. These compounds have been evaluated against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), displaying moderate to excellent anticancer activities. Some derivatives have shown higher efficacy than standard drugs in these evaluations, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Activity

Several studies have synthesized and evaluated thiazole derivatives, closely related to this compound, for their antimicrobial properties. These derivatives have shown significant inhibitory effects against various pathogenic strains, particularly Gram-positive bacterial strains and fungal strains. The antibacterial and antifungal activities of these compounds have been more pronounced in certain derivatives, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities , and some have demonstrated potent effects on prostate cancer .

properties

IUPAC Name |

4-butoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-3-4-12-28-20-10-8-17(9-11-20)22(27)24-19-7-5-6-18(13-19)21-14-26-16(2)15-29-23(26)25-21/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKJOXRLBXLIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)

![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)

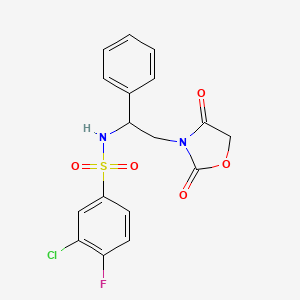

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

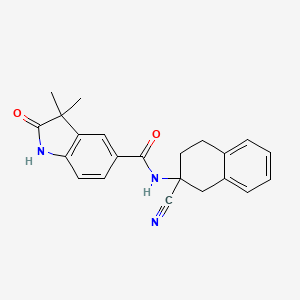

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)